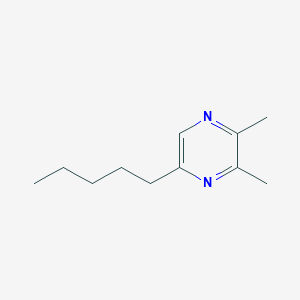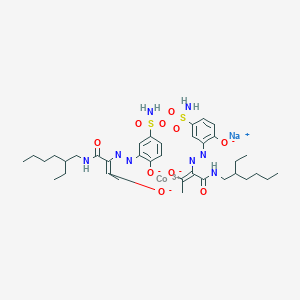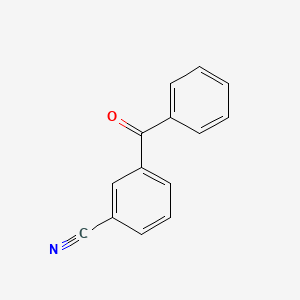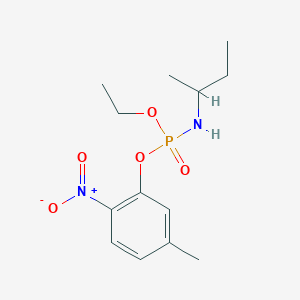![molecular formula C12H12N2O B15345680 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one is a complex organic compound belonging to the imidazoquinoline family. This compound features a fused imidazole and quinoline ring system, which is known for its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted anilines with diketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted imidazoquinolines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its biological activity has been studied for potential therapeutic uses, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
Imidazo[4,5-b]quinoline
1-Methyl-2-ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one
2-Methyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one |
InChI |
InChI=1S/C12H12N2O/c1-2-11-13-9-5-3-4-8-10(15)6-7-14(11)12(8)9/h3-5H,2,6-7H2,1H3 |
Clave InChI |
LMGXFIUUWWIBFQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC3=C2N1CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)










![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)


